Tirabrutinib has been used in the field of neuro-oncology, specifically for the treatment of relapsed/refractory primary central nervous system lymphoma (PCNSL) .
Results: Forty-four patients were enrolled; 20, 7, and 17 received tirabrutinib at 320, 480, and 480 mg under fasted conditions, respectively. The overall response rate (ORR) was assessed at 64%: 60% with 5 complete responses (CR)/unconfirmed complete responses (CRu) at 320 mg, 100% with 4 CR/CRu at 480 mg, and 53% with 6 CR/CRu at 480 mg under fasted conditions .
Tirabrutinib has also been used in the field of hematology, specifically for the treatment of recurrent or refractory PCNSL in Japanese patients .
Method of Application: A prospective, noninterventional, multicenter, observational study was conducted to evaluate adverse drug reactions (ADRs) and the overall response rate (ORR) of tirabrutinib against recurrent or refractory PCNSL in Japan .
Results: Data from 140 patients who received tirabrutinib treatment were analyzed for safety, and data from 127 of those patients were analyzed for effectiveness . The ORR was evaluated according to the criteria of the International PCNSL Collaborative Group (IPCG) .
Tirabrutinib has been used in the treatment of various hematological malignancies .
Method of Application: Tirabrutinib is one of the small molecule inhibitors that have shown remarkable efficacy and have been approved to treat different types of hematological cancers .
Results: The first-in-class agent, ibrutinib, has created a new era of chemotherapy-free treatment of B cell malignancies . To reduce the off-target effects and overcome the acquired resistance of ibrutinib, significant efforts have been made in developing highly selective second- and third-generation BTK inhibitors and various combination approaches .
Tirabrutinib has also been used in the treatment of inflammatory diseases .
Method of Application: Over the past few years, BTK inhibitors have been repurposed for the treatment of inflammatory diseases . Promising data have been obtained from preclinical and early-phase clinical studies .
Results: BTK inhibitors may reduce inflammation and autoantibody production . The BTK inhibitor evobrutinib was first used for active relapsing–remitting multiple sclerosis in 2019 with positive results .
Tirabrutinib has been used in the treatment of relapsed or refractory CLL .
Method of Application: A multicentre, phase 1 dose-escalation study was conducted in 90 patients with relapsed or refractory CLL .
Results: The clinical benefit of tirabrutinib monotherapy was demonstrated in this study .
Tirabrutinib has been studied in combination with spleen tyrosine kinase (SYK) and phosphoinositol 3-kinase (PI3K) inhibitors .
Method of Application: The combination of tirabrutinib with SYK and PI3K inhibitors was studied in a clinical setting .
Tirabrutinib is a highly selective small molecule inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling. This compound is primarily investigated for its potential therapeutic applications in hematological malignancies, particularly in conditions such as diffuse large B-cell lymphoma and mantle cell lymphoma. The chemical formula of tirabrutinib is , and it has an average molecular weight of approximately 454.49 g/mol .
Tirabrutinib acts as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell activation, proliferation, and survival in various B-cell malignancies. By binding to the BTK active site, tirabrutinib prevents ATP binding and subsequent phosphorylation, thereby blocking downstream signaling pathways crucial for B-cell function. This leads to the inhibition of B-cell proliferation and survival, ultimately contributing to anti-tumor effects. [, ]
Tirabrutinib functions by irreversibly binding to the cysteine residue at position 481 of Bruton's tyrosine kinase, inhibiting its activity. This covalent modification prevents the phosphorylation of downstream signaling molecules, effectively disrupting the B-cell activation pathway. The compound exhibits a potent inhibitory effect on various kinases, with an IC50 value of 3.4 nmol/L against BTK itself .
The biological activity of tirabrutinib has been extensively studied, demonstrating its ability to induce apoptosis in B-cell lines such as TMD8 and U-2932. The compound inhibits BTK autophosphorylation, leading to a downregulation of critical signaling pathways, including ERK and AKT . In vitro studies show that tirabrutinib can significantly inhibit B-cell activation and proliferation, making it a promising candidate for treating B-cell malignancies .
Tirabrutinib is primarily being explored for its applications in treating various hematological cancers. Clinical trials have demonstrated its efficacy in patients with relapsed or refractory mantle cell lymphoma and other B-cell malignancies. Its ability to selectively target BTK makes it a valuable therapeutic option, particularly for patients who have developed resistance to first-generation BTK inhibitors like ibrutinib .
Interaction studies have shown that tirabrutinib selectively inhibits BTK without significantly affecting other kinases, which minimizes off-target effects. In pharmacokinetic studies, it was observed that tirabrutinib has favorable absorption characteristics and reaches maximum plasma concentrations that correlate with therapeutic effects . The compound also demonstrated an ability to inhibit immune complex-induced activation of neutrophils and basophils, indicating potential implications for autoimmune disorders .
Tirabrutinib belongs to a class of irreversible Bruton's tyrosine kinase inhibitors. Here are some similar compounds along with their unique features:
Uniqueness of Tirabrutinib: Tirabrutinib exhibits a high degree of selectivity for BTK compared to other kinases, which may contribute to its reduced side effects and improved tolerability in clinical settings. Its specific binding characteristics and pharmacokinetic profile make it a promising candidate for further development in treating hematological malignancies.